5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Overview
Description
5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methodologies
Research on related compounds often focuses on the development of analytical methodologies, such as high-performance liquid chromatography (HPLC), for determining the levels of specific compounds in biological matrices. For instance, a study described the determination of a new anti-inflammatory substance in plasma and urine by HPLC, emphasizing the importance of analytical techniques in drug development and pharmacokinetic studies (Krause, 1981).
Pharmacological Effects
Another area of application is investigating the pharmacological effects of chemical compounds. For example, the effect of a specific compound on angiotensin II-induced vasoconstriction in human forearm vasculature was studied, highlighting the compound's potential in modulating vascular responses and its implications for cardiovascular research (Cockcroft et al., 1995).
Neurochemical Investigations
Compounds similar to "5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole" might also be utilized in neurochemical investigations. Studies measuring monoamine metabolites in cerebrospinal fluid (CSF) of patients with various neurological and psychiatric conditions can provide insights into the neurochemical underpinnings of these disorders and the therapeutic potential of novel compounds (Gattaz, Waldmeier, Beckmann, 1982).
Environmental and Health Monitoring
Research on brominated flame retardants and their detection in human samples reflects an interest in environmental health and the monitoring of potentially harmful substances. This research is critical for understanding human exposure to various chemicals and their potential health implications (Zhou et al., 2014).
Properties
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-14-5-2-3-7(9)6(4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANGPBTIMOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.